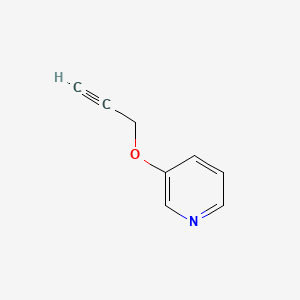
1-Bencil-4-metilpirrolidin-3-ona
Descripción general
Descripción
1-Benzyl-4-methylpyrrolidin-3-one is a chemical compound belonging to the class of pyrrolidinones, which are five-membered heterocyclic compounds containing nitrogen. This compound is characterized by a benzyl group attached to the first carbon and a methyl group attached to the fourth carbon of the pyrrolidin-3-one ring. Pyrrolidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Aplicaciones Científicas De Investigación
1-Benzyl-4-methylpyrrolidin-3-one has various scientific research applications across different fields:
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its versatility makes it a valuable building block for designing new compounds with desired properties.
Biology: In biological research, 1-benzyl-4-methylpyrrolidin-3-one is studied for its potential bioactive properties. It has been investigated for its effects on various biological targets, such as enzymes and receptors, which may lead to the development of new therapeutic agents.
Medicine: In the medical field, this compound is explored for its potential use in drug discovery and development. Its structural similarity to other bioactive molecules makes it a candidate for designing new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, 1-benzyl-4-methylpyrrolidin-3-one is used in the production of various chemical products, including polymers and coatings. Its unique properties contribute to the development of advanced materials with enhanced performance.
Análisis Bioquímico
Biochemical Properties
1-Benzyl-4-methylpyrrolidin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 1-Benzyl-4-methylpyrrolidin-3-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
1-Benzyl-4-methylpyrrolidin-3-one has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 1-Benzyl-4-methylpyrrolidin-3-one can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of 1-Benzyl-4-methylpyrrolidin-3-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity . For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, 1-Benzyl-4-methylpyrrolidin-3-one can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-4-methylpyrrolidin-3-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzyl-4-methylpyrrolidin-3-one is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 1-Benzyl-4-methylpyrrolidin-3-one has been associated with changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-Benzyl-4-methylpyrrolidin-3-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cognitive function or reducing inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s effects become significantly pronounced beyond a certain dosage .
Metabolic Pathways
1-Benzyl-4-methylpyrrolidin-3-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels . The compound’s interaction with cofactors, such as NADPH, is also crucial for its metabolism .
Transport and Distribution
Within cells and tissues, 1-Benzyl-4-methylpyrrolidin-3-one is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes, while binding proteins help in its localization and accumulation within specific cellular compartments. The distribution of 1-Benzyl-4-methylpyrrolidin-3-one can influence its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of 1-Benzyl-4-methylpyrrolidin-3-one is essential for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The precise localization of 1-Benzyl-4-methylpyrrolidin-3-one is critical for its role in various cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylpyrrolidin-3-one can be synthesized through various synthetic routes. One common method involves the cyclization of 1-benzyl-4-methylaminopropan-1-one using a suitable cyclization agent such as trifluoroacetic acid (TFA) under reflux conditions. Another approach is the intramolecular reductive amination of 1-benzyl-4-methyl-3-aminopropanone using reducing agents like sodium cyanoborohydride (NaBH3CN) in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, to optimize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
1-Benzyl-4-methylpyrrolidin-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation Reactions: Oxidation of 1-benzyl-4-methylpyrrolidin-3-one can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The major products formed from these reactions include benzylidene derivatives and carboxylic acids.
Reduction Reactions: Reduction of 1-benzyl-4-methylpyrrolidin-3-one can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The major products formed from these reactions include 1-benzyl-4-methylpyrrolidin-3-amine and other reduced derivatives.
Substitution Reactions: Substitution reactions involving 1-benzyl-4-methylpyrrolidin-3-one can be carried out using nucleophiles such as alkyl halides or amines. These reactions typically require the presence of a base, such as triethylamine (TEA), to facilitate the substitution process.
Mecanismo De Acción
The mechanism by which 1-benzyl-4-methylpyrrolidin-3-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action can vary based on the specific biological system and the desired therapeutic outcome.
Comparación Con Compuestos Similares
1-benzyl-4-methylpyrrolidin-3-amine
1-benzyl-4-methylpyrrolidin-3-ol
1-benzyl-4-methylpyrrolidin-2-one
1-benzyl-4-methylpyrrolidin-2-amine
Propiedades
IUPAC Name |
1-benzyl-4-methylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXHIJHCRCPVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497980 | |
| Record name | 1-Benzyl-4-methylpyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69079-25-0 | |
| Record name | 1-Benzyl-4-methylpyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-methylpyrrolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/new.no-structure.jpg)






![2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1600924.png)

![(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine](/img/structure/B1600926.png)




